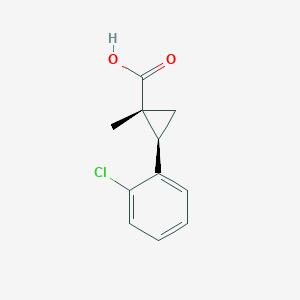
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid, also known as Talampanel, is a cyclopropane derivative that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticonvulsant, neuroprotective, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
Scientific Research Applications
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticonvulsant properties and has been investigated for the treatment of epilepsy. Additionally, (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to have neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
The exact mechanism of action of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is not fully understood. However, it has been suggested that the compound acts as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in the regulation of synaptic transmission in the central nervous system.
Biochemical and Physiological Effects:
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures and neurodegenerative diseases. Additionally, (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is its ability to penetrate the blood-brain barrier, which is essential for the treatment of neurological disorders. Additionally, the compound has been shown to have a low toxicity profile, making it a safe candidate for clinical trials. However, one of the limitations of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is its limited solubility in water, which can make it difficult to administer in clinical settings.
Future Directions
There are a number of future directions for the study of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid in the treatment of neurological disorders.
Synthesis Methods
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with methylcyclopropane carboxylic acid in the presence of a Lewis acid catalyst such as boron trifluoride.
properties
IUPAC Name |
(1R,2R)-2-(2-chlorophenyl)-1-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-11(10(13)14)6-8(11)7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3,(H,13,14)/t8-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFJQIUPKJTHTM-GZMMTYOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

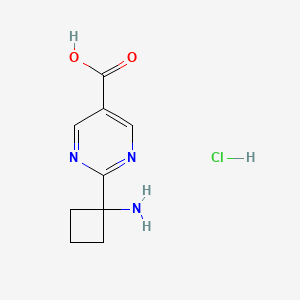
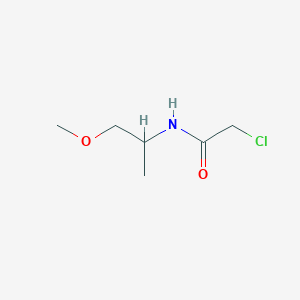
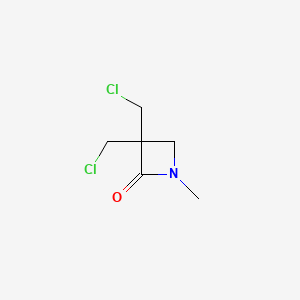
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2677906.png)
![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)
![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)

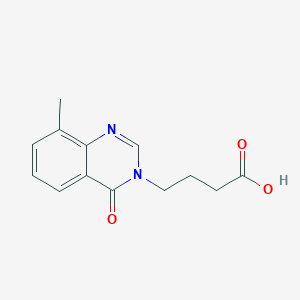
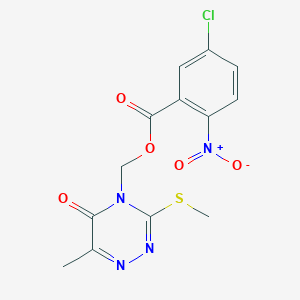
amino}acetamide](/img/structure/B2677913.png)
![8-(3-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2677914.png)

